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molecular formula C11H7ClN4 B8563226 3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-a]pyrazine

3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No. B8563226
M. Wt: 230.65 g/mol
InChI Key: CXQYYWUBSNDUOZ-UHFFFAOYSA-N
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Patent
US09334269B2

Procedure details

3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-a]pyrazine (2.01 g) was hydrogenated under atmospheric hydrogen with 10% Pd/C (400 mg Celite® (diatomaceous earth)) as a catalyst in ethanol (20 mL) at RT for 18 h. The reaction mixture was filtered through and concentrated. Purification by flash chromatography (silica gel, 10% methanol/dichloromethane) afforded 3-(4-chlorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine (86% yield) as a viscous oil.
Quantity
2.01 g
Type
reactant
Reaction Step One
Name
Quantity
400 mg
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[N:12]3[CH:13]=[CH:14][N:15]=[CH:16][C:11]3=[N:10][N:9]=2)=[CH:4][CH:3]=1>[Pd].C(O)C>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[N:12]3[CH2:13][CH2:14][NH:15][CH2:16][C:11]3=[N:10][N:9]=2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
2.01 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C1=NN=C2N1C=CN=C2
Name
Quantity
400 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through and
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography (silica gel, 10% methanol/dichloromethane)

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C1=NN=C2N1CCNC2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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